4-Chloro-6-methylpyridine-2-carboxylic acid
Overview
Description
4-Chloro-6-methylpyridine-2-carboxylic acid is a chemical compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 . It is an off-white to yellow powder or crystal .
Molecular Structure Analysis
The InChI code for 4-Chloro-6-methylpyridine-2-carboxylic acid is 1S/C7H6ClNO2/c1-4-2-5(7(10)11)9-6(8)3-4/h2-3H,1H3,(H,10,11) and the InChI key is IDIRHQNTRMGBPJ-UHFFFAOYSA-N . The SMILES string is CC1=CC(=NC(Cl)=C1)C(O)=O .Physical And Chemical Properties Analysis
4-Chloro-6-methylpyridine-2-carboxylic acid is an off-white to yellow powder or crystal . The compound should be stored in a refrigerator .Scientific Research Applications
“4-Chloro-6-methylpyridine-2-carboxylic acid” is a chemical compound with the molecular formula C7H6ClNO2 . It’s a solid substance with a melting point of 230 degrees Celsius . This compound is used in various scientific fields, particularly in chemistry and biochemistry, for research and development purposes .
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Chemical Research : This compound is used in various scientific fields, particularly in chemistry and biochemistry, for research and development purposes . It’s a solid substance with a melting point of 230 degrees Celsius .
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Preparation of Other Compounds : Similar compounds like “6-Methylpyridine-2-carboxylic acid” and “2-Methylpyridine-4-carboxylic acid” have been used in the preparation of other chemical compounds .
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Pharmaceuticals, Agrochemicals, and Dyestuff : These similar compounds have also been used as raw materials in pharmaceuticals, agrochemicals, and dyestuff .
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Inhibitors of Janus Kinases and PDK1 : A related compound, “6-Chloro-3-methylpyridine-2-carboxylic Acid”, has been used in the preparation of biologically active compounds such as inhibitors of Janus kinases and PDK1 .
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Chemical Research : This compound is used in various scientific fields, particularly in chemistry and biochemistry, for research and development purposes . It’s a solid substance with a melting point of 230 degrees Celsius .
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Preparation of Other Compounds : Similar compounds like “6-Methylpyridine-2-carboxylic acid” and “2-Methylpyridine-4-carboxylic acid” have been used in the preparation of other chemical compounds .
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Pharmaceuticals, Agrochemicals, and Dyestuff : These similar compounds have also been used as raw materials in pharmaceuticals, agrochemicals, and dyestuff .
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Inhibitors of Janus Kinases and PDK1 : A related compound, “6-Chloro-3-methylpyridine-2-carboxylic Acid”, has been used in the preparation of biologically active compounds such as inhibitors of Janus kinases and PDK1 .
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Interactions of Carrier Ligands of Antidiabetic Metal Complexes : A similar compound, “6-Methylpyridine-2-carboxylic acid”, has been used in the study of interactions of carrier ligands of antidiabetic metal complexes with human serum albumin .
Safety And Hazards
This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . It has the hazard statement H302, indicating that it is harmful if swallowed . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .
Future Directions
While there is limited information on the future directions of 4-Chloro-6-methylpyridine-2-carboxylic acid, it’s worth noting that related compounds have been used in biological studies of insulin-enhancing complexes . This suggests potential future research directions in the field of diabetes treatment.
properties
IUPAC Name |
4-chloro-6-methylpyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-4-2-5(8)3-6(9-4)7(10)11/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJDNNLWNHKKKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464675 | |
Record name | 4-Chloro-6-methylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70464675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methylpyridine-2-carboxylic acid | |
CAS RN |
30235-19-9 | |
Record name | 4-Chloro-6-methylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70464675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-6-methylpyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.